(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid
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Overview
Description
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid is a complex organic compound that features a piperidine ring, a phenyl group, and an acetic acid moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 32339 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl groups are introduced through electrophilic aromatic substitution reactions, and the acetic acid moiety is added via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
Phenylacetic acid: Contains the acetic acid moiety but lacks the piperidine ring.
Benzylpiperidine: Features both a piperidine ring and a benzyl group.
Uniqueness
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid is unique due to its combination of a piperidine ring, phenyl groups, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYKGIFEUAGYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743028 |
Source
|
Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-32-6 |
Source
|
Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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